

Spectroscopic Profile of 1-Bromononane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromononane**

Cat. No.: **B048978**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-bromononane** ($C_9H_{19}Br$), a versatile haloalkane used in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-bromononane**. The following data were obtained in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as the internal standard.[1][2][3]

1H NMR Spectroscopic Data

The 1H NMR spectrum of **1-bromononane** exhibits distinct signals corresponding to the different proton environments in the nonyl chain. The protons on the carbon adjacent to the bromine atom are the most deshielded, appearing furthest downfield.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.41	Triplet (t)	2H	-CH ₂ -Br
1.85	Quintet (p)	2H	-CH ₂ -CH ₂ -Br
1.42 - 1.20	Multiplet (m)	12H	-(CH ₂) ₆ -
0.88	Triplet (t)	3H	-CH ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **1-bromononane**. The carbon atom bonded to the electronegative bromine atom is significantly shifted downfield.[4]

Chemical Shift (δ) ppm	Assignment
39.1	-CH ₂ -Br
33.9	-CH ₂ -CH ₂ -Br
31.8	-(CH ₂) _n -
29.4	-(CH ₂) _n -
29.2	-(CH ₂) _n -
28.7	-(CH ₂) _n -
28.2	-(CH ₂) _n -
22.7	-CH ₂ -CH ₃
14.1	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromononane**, typically recorded as a neat liquid film, displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. [5][6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2854	Strong	C-H (alkane) stretching
1465	Medium	C-H bending
645	Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry of **1-bromononane** is generally performed using electron ionization (EI), which leads to the formation of a molecular ion and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M^+ and $M^{++}2$) in an approximate 1:1 ratio, due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.[7][8][9]

m/z	Relative Intensity (%)	Assignment
208 / 206	~5 / 5	$[\text{M}]^+$ (Molecular ion)
137 / 135	~50 / 50	$[\text{C}_9\text{H}_{19}]^+$ (Loss of Br)
127	~10	$[\text{M}-\text{HBr}]^+$
57	~80	$[\text{C}_4\text{H}_9]^+$
43	~100	$[\text{C}_3\text{H}_7]^+$ (Base peak)

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of **1-bromononane** (10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube.[10][11] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[2] The tube is capped and gently agitated to ensure a homogeneous solution.

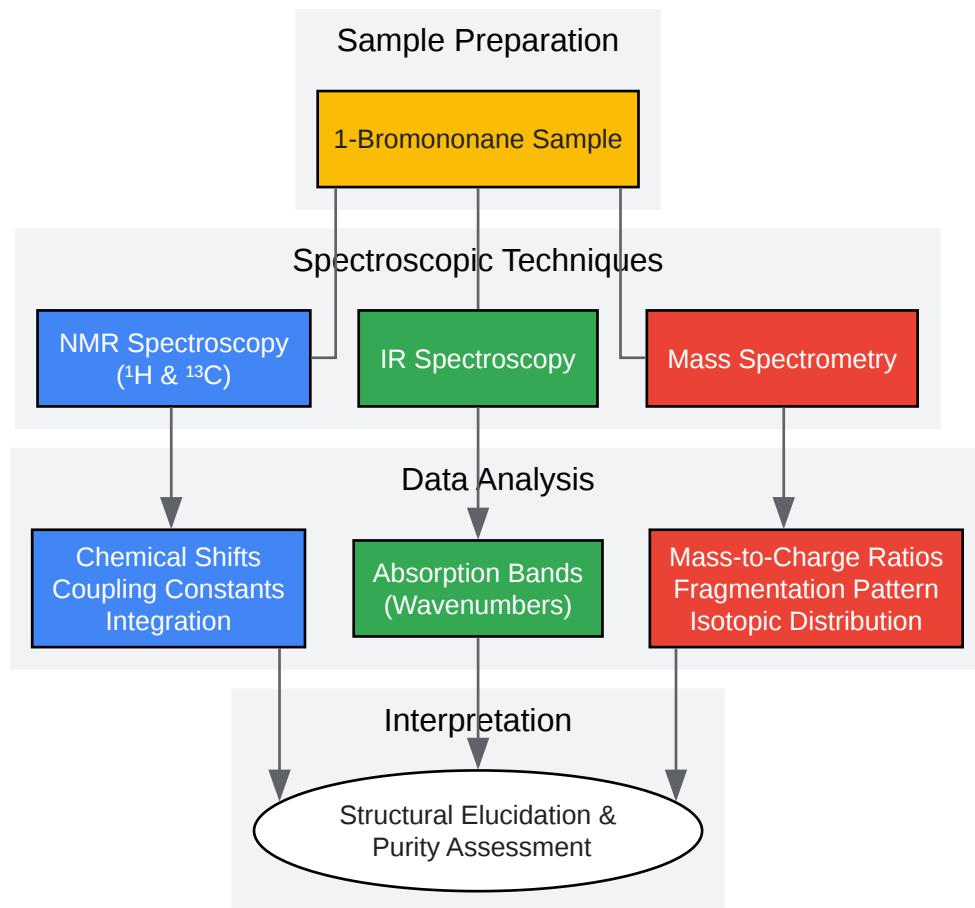
Data Acquisition: The ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).[11][12] For a typical ^1H NMR experiment, 8 to 16 scans are acquired

with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (e.g., 128 or more) may be necessary to achieve an adequate signal-to-noise ratio. The instrument is locked onto the deuterium signal of the CDCl_3 solvent, and the magnetic field is shimmed to optimize homogeneity.[11]

Infrared (IR) Spectroscopy

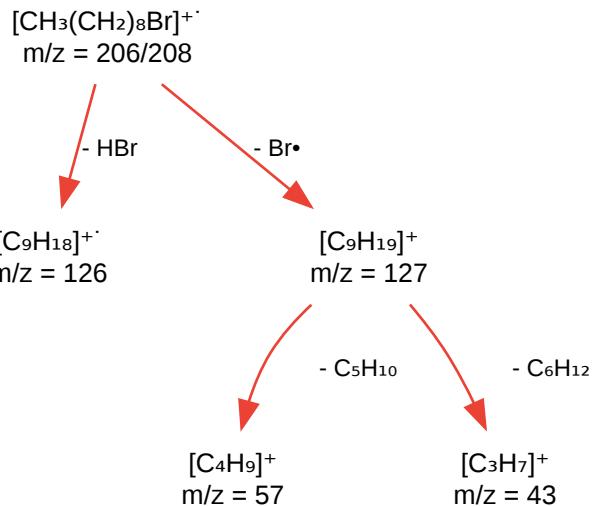
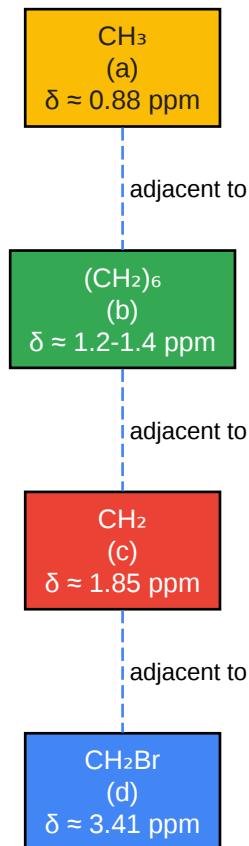
Sample Preparation: As **1-bromononane** is a liquid, the spectrum is conveniently obtained using the neat liquid film method.[13] A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are then gently pressed together to form a thin film.[13]

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.[13] The sample spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of **1-bromononane** is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) interface. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI).[14] This process removes an electron from the molecule to form a positively charged molecular ion (M^+) and also induces fragmentation.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[14] A detector then records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.



Visualizations

Workflow for Spectroscopic Analysis of 1-Bromononane

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **1-bromononane**.

Key Fragmentation Pathways of 1-Bromononane in MS

[Click to download full resolution via product page](#)Caption: Primary mass spectrometry fragmentation of **1-bromononane**.¹H NMR Signal Correlations in 1-Bromononane

[Click to download full resolution via product page](#)

Caption: ¹H NMR neighboring proton relationships in **1-bromononane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. ¹H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1-Bromononane(693-58-3) ¹³C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Bromononane, 97% 500 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 7. 1-Bromononane(693-58-3) MS [m.chemicalbook.com]
- 8. Nonane, 1-bromo- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromononane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048978#1-bromononane-spectroscopic-data-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com